molecular formula C7H2Br2F4 B12273957 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B12273957
M. Wt: 321.89 g/mol
InChI Key: JJTVQJORRJUPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C7H2Br2F4 It is characterized by the presence of two bromine atoms, one fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by light or heat to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products:

  • Substitution reactions typically yield derivatives with functional groups replacing the bromine atoms.
  • Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is primarily based on its ability to undergo substitution reactions. The bromine atoms are reactive sites that can be targeted by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create derivatives with desired properties .

Comparison with Similar Compounds

Uniqueness: 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. This makes it valuable in applications where precise chemical modifications are required.

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTVQJORRJUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.